METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE
Overview
Description
Methyl 6-oxo-6H-chromeno[4,3-b]quinoline-11-carboxylate is a heterocyclic compound that belongs to the class of chromenoquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE can be achieved through several methods. One notable method involves the coupling of 4-hydroxycoumarins and 2-aminobenzyl alcohols in the presence of acetic acid as a solvent and oxygen as an oxidant. This reaction proceeds under aerobic, metal-free conditions and yields the desired product in good to excellent yields . Another method involves the use of iodine, Lewis acid, or ionic liquid catalysts to couple 4-hydroxycoumarins, anilines, and aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of green solvents such as polyethylene glycol and catalyst-free conditions can enhance the eco-friendliness and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-6H-chromeno[4,3-b]quinoline-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different chromenoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, oxygen, iodine, Lewis acids, and ionic liquids. The reactions are typically carried out under mild conditions to ensure high yields and minimal by-product formation .
Major Products Formed
The major products formed from these reactions include various substituted chromenoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 6-oxo-6H-chromeno[4,3-b]quinoline-11-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of METHYL 11-OXO-11H-10-OXA-5-AZATETRAPHENE-4-CARBOXYLATE involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenoquinoline derivatives such as:
Chromeno[4,3-b]quinolin-6-ones: These compounds share a similar fused ring structure and exhibit comparable bioactive properties.
Benzofuro[2,3-b]quinoline: This compound has a similar heterocyclic framework and is used in similar applications.
Uniqueness
Methyl 6-oxo-6H-chromeno[4,3-b]quinoline-11-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can enhance its solubility and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 6-oxochromeno[4,3-b]quinoline-11-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-22-17(20)12-7-4-5-10-9-13-16(19-15(10)12)11-6-2-3-8-14(11)23-18(13)21/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIQVPBNRMCLKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC3=C(C4=CC=CC=C4OC3=O)N=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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